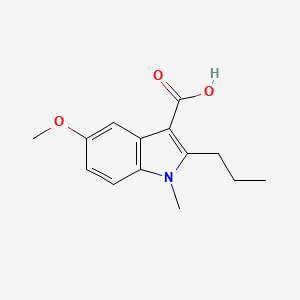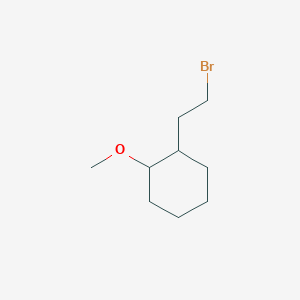![molecular formula C7H5F3N4O B13199093 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoroethyl group attached to a pyrazolo[3,4-d]pyrimidin-4-ol core, which imparts distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the reaction of pyrazolo[3,4-d]pyrimidin-4-ol with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-carboxylic acid
Uniqueness
1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H5F3N4O |
|---|---|
Molekulargewicht |
218.14 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5F3N4O/c8-7(9,10)2-14-5-4(1-13-14)6(15)12-3-11-5/h1,3H,2H2,(H,11,12,15) |
InChI-Schlüssel |
XXOSESQFIDTVPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C2=C1C(=O)NC=N2)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



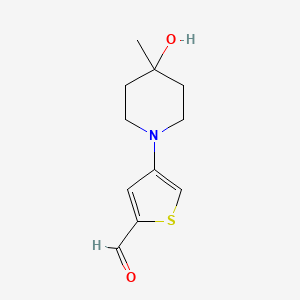
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
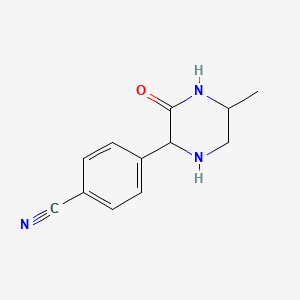
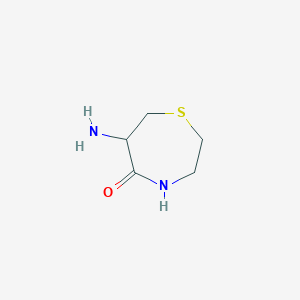
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)


![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

